molecular formula C11H20N2O4 B1588682 (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester CAS No. 252990-05-9

(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

Cat. No.: B1588682
CAS No.: 252990-05-9
M. Wt: 244.29 g/mol
InChI Key: BRXKHIPPSTYCKO-MRVPVSSYSA-N
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Description

®-1-N-Boc-piperazine-2-carboxylic acid methyl ester is an organic compound with the molecular formula C11H20N2O4. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a methyl ester functional group. It is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, pesticides, and functional materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-N-Boc-piperazine-2-carboxylic acid methyl ester typically involves the reaction of piperazine with Boc-protected glycine methyl ester. The process can be adjusted based on specific needs and conditions. One common method involves the following steps:

Industrial Production Methods

In an industrial setting, the production of ®-1-N-Boc-piperazine-2-carboxylic acid methyl ester may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common. The compound is typically stored under inert gas (nitrogen or argon) at low temperatures (2–8 °C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

®-1-N-Boc-piperazine-2-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-1-N-Boc-piperazine-2-carboxylic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-N-Boc-piperazine-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc protecting group is removed in vivo to release the active drug. The released drug can then interact with its molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    1-Boc-piperazine: Another Boc-protected piperazine derivative used in organic synthesis.

    Methyl ®-4-Boc-piperazine-2-carboxylate: A similar compound with a different substitution pattern on the piperazine ring.

    ®-4-N-Boc-Piperazine-2-Carboxylic Acid Methyl Ester: A closely related compound with a similar structure

Uniqueness

®-1-N-Boc-piperazine-2-carboxylic acid methyl ester is unique due to its specific substitution pattern and the presence of both the Boc protecting group and the methyl ester functional group. This combination allows for versatile reactivity and makes it a valuable intermediate in the synthesis of a wide range of compounds .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXKHIPPSTYCKO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426587
Record name 1-tert-Butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252990-05-9
Record name 1-tert-Butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 252990-05-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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